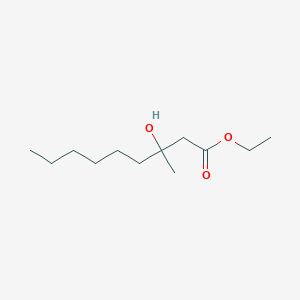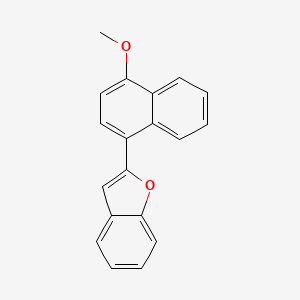
2-(4-methoxynaphthalen-1-yl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxynaphthalen-1-yl)benzofuran is an organic compound that belongs to the class of benzofurans, which are known for their diverse biological activities. This compound features a benzofuran ring fused with a methoxynaphthalene moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-hydroxyphenyl ketones with appropriate naphthalene derivatives under acidic or basic conditions . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques could be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methoxynaphthalen-1-yl)benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans and naphthalenes, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in antimicrobial and anticancer studies
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(4-methoxynaphthalen-1-yl)benzofuran involves its interaction with various molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to specific sites on proteins and enzymes makes it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methoxynaphthalen-1-yl)prop-2-enyl acetate
- N-hydroxy-N-naphthalen-2-ylformamide
- N-(4-Methoxynaphthalen-1-yl)-2-phenoxyacetamide
Uniqueness
What sets 2-(4-methoxynaphthalen-1-yl)benzofuran apart from similar compounds is its unique structural combination of a benzofuran ring with a methoxynaphthalene moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a compound of significant interest in various research domains.
Eigenschaften
CAS-Nummer |
61639-30-3 |
|---|---|
Molekularformel |
C19H14O2 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
2-(4-methoxynaphthalen-1-yl)-1-benzofuran |
InChI |
InChI=1S/C19H14O2/c1-20-18-11-10-16(14-7-3-4-8-15(14)18)19-12-13-6-2-5-9-17(13)21-19/h2-12H,1H3 |
InChI-Schlüssel |
AFNLWNQKOCZYHA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=CC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


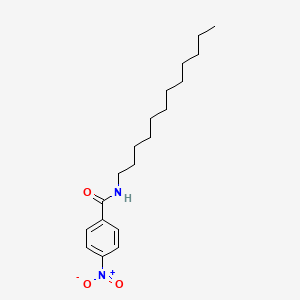
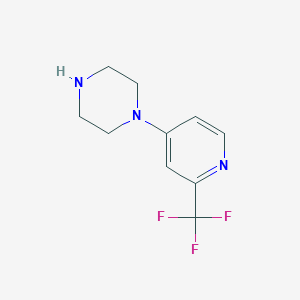
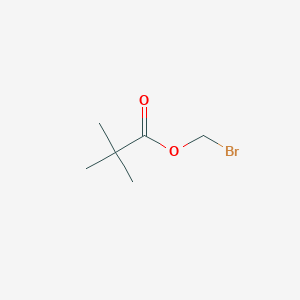
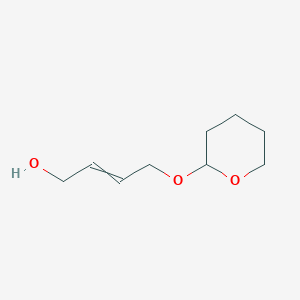

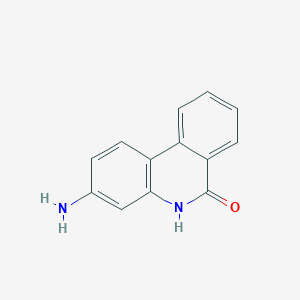
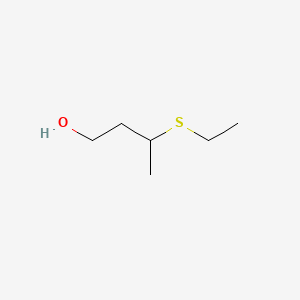
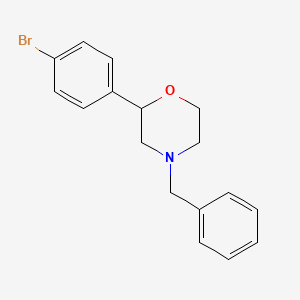

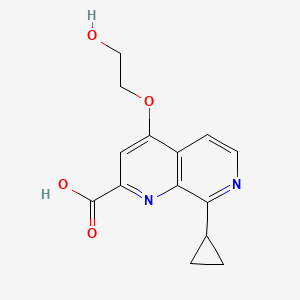

![5-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B8774352.png)
